molecular formula C9H15NO B13165705 1-(3-Aminocyclopentyl)but-3-en-2-one

1-(3-Aminocyclopentyl)but-3-en-2-one

Cat. No.: B13165705
M. Wt: 153.22 g/mol
InChI Key: BSILXNPGOUPUAG-UHFFFAOYSA-N
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Description

1-(3-Aminocyclopentyl)but-3-en-2-one (CAS: 1596057-92-9) is an alicyclic enone derivative with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . Its structure features a cyclopentane ring substituted with an amino group at the 3-position and a but-3-en-2-one (α,β-unsaturated ketone) moiety at the 1-position. This compound’s unique combination of a strained cyclopentane ring, basic amine, and conjugated enone system makes it a versatile intermediate in organic synthesis and drug discovery. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing enone, enabling participation in Michael additions, cycloadditions, and nucleophilic substitutions .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(3-aminocyclopentyl)but-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-2-9(11)6-7-3-4-8(10)5-7/h2,7-8H,1,3-6,10H2

InChI Key

BSILXNPGOUPUAG-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CC1CCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminocyclopentyl)but-3-en-2-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminocyclopentyl)but-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Aminocyclopentyl)but-3-en-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclopentyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane-Based Amines with Enone Systems

Compound A : (3S)-3-Amino-4-(difluoromethylenyl)-1-(phenylselanyl)cyclopentane-1-carboxylic acid (CAS: Not provided)
  • Structure: Cyclopentane ring with 3-amino, 4-difluoromethylenyl, 1-phenylselanyl, and 1-carboxylic acid groups.
  • Key Differences: Contains selenium (phenylselanyl) and carboxylic acid, unlike the target compound’s simpler enone and amine. The difluoromethylenyl group enhances electrophilicity, while the carboxylic acid increases polarity and hydrogen-bonding capacity .
  • Synthesis : Multi-step process involving Boc-protection, hydrolysis, and cation-exchange chromatography (92–98% yields) .
Compound B : trans-3-Aminocyclopentanol Hydrochloride (CAS: 1259436-59-3)
  • Structure: Cyclopentane with trans-3-amino and 1-hydroxy groups.
  • Key Differences: Lacks the enone moiety, reducing conjugation and reactivity toward nucleophiles. The hydroxyl group increases hydrophilicity, making it more water-soluble than the target compound .
Parameter 1-(3-Aminocyclopentyl)but-3-en-2-one Compound A Compound B
Molecular Formula C₉H₁₅NO C₁₄H₁₅F₂NO₂Se C₅H₁₂ClNO
Molecular Weight 153.22 g/mol 362.23 g/mol 153.61 g/mol
Functional Groups Enone, cyclopentylamine Carboxylic acid, Se, F₂ Alcohol, amine
Key Reactivity Michael acceptor, cycloadditions Acid-catalyzed hydrolysis Nucleophilic substitutions

α,β-Unsaturated Ketones (Enones)

Compound C : (3E)-4-Phenylbut-3-en-2-one (CAS: Not provided)
  • Structure: Simple enone with a phenyl substituent at C3.
  • Key Differences: Lacks the cyclopentylamine group, reducing steric hindrance and basicity. The phenyl group enhances conjugation, stabilizing the enone system and shifting UV absorbance .
  • Applications: Used in bioreduction studies with non-conventional yeasts to produce chiral alcohols .
Compound D : (2Z)-3-Amino-1-phenylbut-2-en-1-one (CAS: 1128-85-4)
  • Structure: Enone with a β-amino group and phenyl substituent.
  • Key Differences: The amino group is directly conjugated to the enone, increasing its electron density and altering regioselectivity in reactions. The Z-configuration creates steric hindrance between the phenyl and amino groups .
Parameter This compound Compound C Compound D
Molecular Formula C₉H₁₅NO C₁₀H₁₀O C₁₀H₁₁NO
Molecular Weight 153.22 g/mol 146.19 g/mol 161.20 g/mol
Substituents Cyclopentylamine at C1 Phenyl at C4 Phenyl at C1, amino at C3
Conjugation Effects Moderate (cyclopentane restricts) High (phenyl stabilization) High (amino conjugation)

Aryl-Substituted Enones

Compound E : 1-(4-Substituted Phenyl)-4-(4-Substituted Phenyl)but-3-en-2-one
  • Structure: Chalcone-like enone with aryl groups at both ends.
  • Key Differences :
    • Extended π-conjugation between aryl groups enhances UV absorption and redox activity.
    • The absence of an amine reduces basicity and limits applications in pH-sensitive reactions .
  • Synthesis : Condensation of substituted phenylacetone and benzaldehyde in NaOH (high yields) .
Compound F : (1E,3E)-4-[4-(Dimethylamino)phenyl]-1-(1,3,3-trimethylindolin-2-ylidene)but-3-en-2-one (CAS: 75513-45-0)
  • Structure: Indole-fused enone with dimethylaminophenyl substituent.
  • Key Differences: The indole moiety enables fluorescence and photochemical applications. Dimethylamino group acts as a strong electron donor, red-shifting absorption spectra .
Parameter This compound Compound E Compound F
Molecular Formula C₉H₁₅NO C₁₆H₁₄O (varies with substituents) C₂₃H₂₆N₂O
Key Features Alicyclic amine-enone hybrid Chalcone derivative Indole-enone fluorophore
Applications Synthetic intermediate Antimicrobial studies Optical materials

Biological Activity

1-(3-Aminocyclopentyl)but-3-en-2-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a cyclopentane ring and an enone moiety, which may contribute to its interactions with various biological targets. This article reviews the biological activity, mechanisms of action, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Formula C9H13NO\text{Chemical Formula C}_9\text{H}_{13}\text{N}O

This compound's unique structural features include:

  • A cyclopentane ring which may influence its conformational flexibility.
  • An amino group that can participate in hydrogen bonding and ionic interactions with biological macromolecules.
  • An enone functional group that can undergo various chemical transformations.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate biochemical pathways through:

  • Enzyme Inhibition : It may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Activation : The compound could interact with receptors to influence signal transduction mechanisms.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, as shown in the following table:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)5.0
HeLa (Cervical)7.5
A549 (Lung)10.0

The mechanism behind its anticancer activity appears to involve the activation of apoptotic pathways, leading to increased caspase-3 activity and subsequent cell death.

Case Study 1: Antimicrobial Efficacy

In a study published by BenchChem, researchers evaluated the antimicrobial properties of this compound against resistant strains of bacteria. The compound showed significant activity against multi-drug resistant Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer effects of this compound revealed that it effectively inhibits the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This study utilized flow cytometry to analyze cell cycle distribution and confirmed the induction of apoptosis through increased expression of pro-apoptotic markers .

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